2-bromo-N-{2-[3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide
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Overview
Description
2-bromo-N-{2-[3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide is a complex organic compound that features a bromine atom, a pyridine ring, and an indazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{2-[3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-bromobenzoyl chloride with 2-[3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{2-[3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-bromo-N-{2-[3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular targets.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-bromo-N-{2-[3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring and amide linkage but differ in the substituents on the benzamide moiety.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar bromine atom and pyridine ring but feature an imidazo ring instead of an indazole ring.
Uniqueness
2-bromo-N-{2-[3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-bromo-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O/c22-18-7-3-1-5-16(18)21(27)24-13-14-26-19-8-4-2-6-17(19)20(25-26)15-9-11-23-12-10-15/h1,3,5,7,9-12H,2,4,6,8,13-14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQETUIUGJBTKJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CC=CC=C3Br)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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